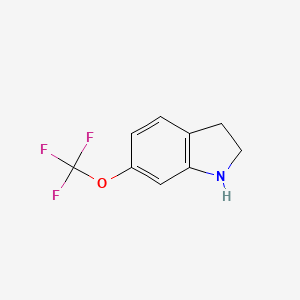

6-(Trifluoromethoxy)indoline

Description

Significance of Indoline Scaffolds in Chemical Science

The indoline nucleus, a bicyclic structure composed of a benzene ring fused to a five-membered nitrogen-containing ring, is a prominent scaffold in a vast array of natural products and synthetic compounds. rsc.org This structural motif is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. ijpsr.commdpi.com The versatility of the indoline scaffold allows for the creation of diverse molecular architectures with a wide range of biological activities. nih.gov

Indole derivatives, from which indolines are derived, are found in essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin. mdpi.com This inherent biological relevance has spurred extensive research into indole and indoline-based compounds, leading to the development of drugs for various conditions. nih.govmdpi.com The ability of the indoline structure to be readily modified makes it a "privileged scaffold" in drug discovery, meaning it can be adapted to interact with a variety of biological targets. mdpi.com

Role of Trifluoromethoxy Groups in Enhancing Molecular Properties and Reactivity

The trifluoromethoxy (-OCF3) group is a unique substituent that has gained significant attention in the design of new molecules, particularly in the pharmaceutical and agrochemical industries. beilstein-journals.orgnih.gov Its incorporation into a molecule can dramatically alter its physicochemical properties. The trifluoromethoxy group is strongly electron-withdrawing and highly lipophilic, characteristics that can enhance a molecule's metabolic stability and its ability to cross biological membranes. beilstein-journals.orgnih.govrsc.org

Rationale for Academic Investigation of 6-(Trifluoromethoxy)indoline

The combination of the proven indoline scaffold with the property-enhancing trifluoromethoxy group makes this compound a compound of considerable academic interest. The specific placement of the -OCF3 group at the 6-position of the indoline ring is expected to influence the electron distribution and reactivity of the entire molecule.

Research into this compound and its derivatives is driven by the potential to create novel molecules with tailored properties for various applications. The synthesis and study of such compounds contribute to a deeper understanding of structure-activity relationships, which is crucial for the rational design of new chemical entities. The exploration of molecules like this compound expands the toolbox of chemists and may lead to the discovery of new materials or therapeutic agents.

Physicochemical Properties of this compound and Related Compounds

The following table summarizes key physicochemical data for this compound and related structures. This data is essential for understanding the compound's behavior in chemical reactions and biological systems.

| Property | This compound | 6-(Trifluoromethyl)indoline | 6-(Trifluoromethoxy)-1H-indole |

| CAS Number | 959235-95-1 | 181513-29-1 | 467451-91-8 americanelements.com |

| Molecular Formula | C9H8F3NO | C9H8F3N | C9H6F3NO americanelements.com |

| Molecular Weight | 203.16 g/mol | 187.16 g/mol | 201.15 g/mol americanelements.com |

| Appearance | Liquid | Colorless to light yellow crystal or powder | - |

| Boiling Point | - | ~260 °C | - |

| Melting Point | - | ~80-85 °C | - |

| Storage Temperature | -20°C | - | - |

Propriétés

IUPAC Name |

6-(trifluoromethoxy)-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO/c10-9(11,12)14-7-2-1-6-3-4-13-8(6)5-7/h1-2,5,13H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZFUAUSGMISVFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=CC(=C2)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Advanced Synthetic Methodologies for 6- Trifluoromethoxy Indoline and Its Derivatives

Approaches to Construct the Indoline Ring System

The indoline scaffold is a privileged structure in numerous biologically active molecules. Consequently, a variety of synthetic methods have been developed for its construction.

Reductive cyclization of nitroarenes represents a classical and effective strategy for the synthesis of indolines. For instance, the Cadogan-Sundberg indole synthesis involves the deoxygenative cyclization of o-nitrostyrenes, often facilitated by heating with reagents like triethyl phosphite. rsc.org This method is valued for its regioselectivity and the convergent nature of assembling the required starting materials. rsc.org

More recent advancements have focused on developing milder and more efficient catalytic systems. Palladium-based catalysts have proven particularly effective. For example, the reductive cyclization of 2-ethenyl-1-nitrobenzenes can be achieved using a PdCl2(PhCN)2 catalyst with triphenylphosphine as a ligand, although this may require a stoichiometric amount of a reducing agent like tin dichloride and elevated carbon monoxide pressure. rsc.org An alternative approach utilizes phenyl formate as a carbon monoxide surrogate in the palladium-catalyzed reductive cyclization of β-nitrostyrenes, offering a potentially safer and more convenient procedure. mdpi.com However, the synthesis of α-trifluoromethyl-β-nitrostyrene for this purpose has been met with challenges, with no successful indole formation reported under the studied conditions. mdpi.com

A notable kilogram-scale synthesis of 2-methyl-6-(trifluoromethoxy)indole employed a reductive cyclization strategy, highlighting the industrial applicability of this pathway. researchgate.net

Table 1: Examples of Reductive Cyclization for Indoline Synthesis

| Starting Material | Catalyst/Reagent | Product | Yield | Reference |

| o-Nitrostyrene | Triethyl phosphite | Indole | Not specified | rsc.org |

| 2-Ethenyl-1-nitrobenzene | PdCl2(PhCN)2, PPh3, SnCl2, CO | Indole | Not specified | rsc.org |

| β-Nitrostyrene | PdCl2(CH3CN)2, Phenanthroline, Phenyl formate | Indole | Varies | mdpi.com |

| o-Nitrophenylacetaldehyde acetal | Catalytic Hydrogenation | N-Hydroxyindole | Good | researchgate.net |

Multicomponent reactions (MCRs) have gained prominence as a powerful tool for rapidly building molecular complexity from simple starting materials in a single step. frontiersin.org Several MCRs have been developed for the synthesis of dihydroindoles (indolines) and related heterocyclic systems.

One such example involves a copper-catalyzed multicomponent Diels-Alder reaction of 2-methylindole, aromatic aldehydes, and cyclic 1,3-diones to construct spiro[carbazole-3,3'-indolines] and related structures. beilstein-journals.org Another approach describes a three-component reaction between isatin, tetrahydroisoquinoline, and a terminal alkyne to synthesize 5,6-dihydropyrrolo[2,1-a]isoquinolines. acs.org While not directly forming a simple indoline, these methods showcase the potential of MCRs in assembling complex indoline-containing scaffolds.

The Ugi-tetrazole four-component reaction has been utilized to synthesize tetrazole-indole derivatives. rsc.org This two-step MCR involves the reaction of a substituted arylamine, dimethoxyacetaldehyde, an isocyanide, and trimethylsilyl azide, followed by an acid-catalyzed cyclization to form the indole ring. rsc.org This methodology demonstrates broad substrate scope and can be performed as a one-pot procedure. rsc.org

Palladium catalysis offers a versatile platform for the synthesis of indolines through various cycloaddition and annulation strategies. nih.gov These methods often involve the formation of carbon-carbon and carbon-nitrogen bonds in a controlled manner.

A palladium-catalyzed tandem [4+1] cycloaddition of 4-vinyl-1,4-dihydro-2H-3,1-benzoxazin-2-ones with N-tosylhydrazones provides access to a diverse range of indolines with good yields and high diastereoselectivity under mild conditions. organic-chemistry.org Another innovative approach involves a palladium-catalyzed interceptive decarboxylative benzylic cycloaddition (IDBC) of nonvinyl, trifluoromethyl benzoxazinanones with sulfur ylides, leading to trifluoromethyl-substituted indolines. organic-chemistry.orgbohrium.com

Intramolecular C-H amination of phenethylamine derivatives catalyzed by palladium(II) using an oxidant like phenyliodine(III) diacetate is another efficient route to substituted indolines. organic-chemistry.org Furthermore, palladium-catalyzed intramolecular cyclization of alkynes and imines presents a novel method for indole synthesis. organic-chemistry.org This reaction proceeds through the formation of a palladium-hydride species, which inserts into the alkyne, followed by bond rearrangement to form the indole structure. organic-chemistry.org

Table 2: Palladium-Catalyzed Methodologies for Indoline Synthesis

| Reaction Type | Starting Materials | Catalyst System | Product | Key Features | Reference |

| [4+1] Cycloaddition | 4-Vinyl-1,4-dihydro-2H-3,1-benzoxazin-2-ones, N-Tosylhydrazones | Palladium | Indolines | Good yields, high diastereoselectivity | organic-chemistry.org |

| Decarboxylative Cycloaddition | Trifluoromethyl benzoxazinanones, Sulfur ylides | Palladium | Trifluoromethyl-substituted indolines | High diastereoselectivity | organic-chemistry.orgbohrium.com |

| Intramolecular C-H Amination | Phenethylamine derivatives | Pd(II), PhI(OAc)2 | Substituted indolines | Good yields | organic-chemistry.org |

| Intramolecular Cyclization | N-Benzylidene-2-(1-pentynyl)aniline | Pd(OAc)2, P(n-Bu)3 | 2-Substituted-3-(1-alkenyl)indoles | Good yields | organic-chemistry.org |

Multicomponent Reactions Leading to Dihydroindole Cores

Introduction of the Trifluoromethoxy Moiety at the C-6 Position

The trifluoromethoxy group (-OCF3) is a valuable substituent in medicinal chemistry due to its unique electronic properties and high lipophilicity. beilstein-journals.orgnih.gov Its introduction onto an aromatic ring, particularly at a specific position, requires specialized synthetic methods.

Electrophilic trifluoromethoxylation has emerged as a direct method for introducing the -OCF3 group. However, direct O-trifluoromethylation of phenols with electrophilic CF3 reagents can be challenging and may lead to competing C-trifluoromethylation. nih.gov For instance, the reaction of 2,4,6-trimethylphenol with Togni reagent II resulted in only a modest yield of the desired aryl trifluoromethyl ether. nih.gov

A more successful strategy involves the O-trifluoromethylation of N-aryl-N-hydroxylamines. nih.govmdpi.com Protected N-aryl-N-hydroxylamines can be treated with reagents like the Togni reagent in the presence of a base to afford O-trifluoromethylated products in good yields under mild conditions. nih.govmdpi.com This method tolerates a wide range of functional groups. nih.gov The resulting N-aryl-N-(trifluoromethoxy)amines can then undergo an intramolecular rearrangement to provide ortho-trifluoromethoxylated anilines. nih.gov

Nucleophilic aromatic substitution (SNAr) provides an alternative pathway for introducing the trifluoromethoxy group. This reaction typically requires an electron-deficient aromatic ring with a good leaving group. masterorganicchemistry.com The aromatic ring acts as the electrophile, and a nucleophilic trifluoromethoxide source attacks it. masterorganicchemistry.com

The generation and use of stable and effective trifluoromethoxide sources have been a key area of research. Quaternary ammonium trifluoromethoxide salts (NR4OCF3) have been developed as stable and isolable reagents. sci-hub.se These salts can be prepared from the reaction of nucleophilic tertiary amines with trifluoromethyl methyl ether and have shown utility in substitution reactions with various alkyl halides containing different functional groups. sci-hub.se Another approach involves the in situ generation of the trifluoromethoxide anion from reagents like 2,4-dinitro(trifluoromethoxy)benzene (DNTFB) by reaction with a fluoride source. mdpi.com

Table 3: Reagents for Trifluoromethoxylation

| Reagent Type | Example Reagent | Application | Key Features | Reference |

| Electrophilic | Togni Reagent II | O-Trifluoromethylation of N-aryl-N-hydroxylamines | Mild conditions, good functional group tolerance | nih.govmdpi.com |

| Nucleophilic | Quaternary Ammonium Trifluoromethoxides (NR4OCF3) | Nucleophilic substitution | Stable, isolable salts | sci-hub.se |

| Nucleophilic Source | 2,4-Dinitro(trifluoromethoxy)benzene (DNTFB) | In situ generation of OCF3- | Used with a fluoride source | mdpi.com |

Oxidative O-Trifluoromethylation Techniques

The introduction of the trifluoromethoxy (-OCF₃) group onto an aromatic ring is a key step in the synthesis of 6-(trifluoromethoxy)indoline. This group is known to enhance metabolic stability and lipophilicity in molecules. mdpi.com While direct O-trifluoromethylation of 6-hydroxyindoline is plausible, the more common approach involves the trifluoromethylation of a suitable phenol precursor, which can then be elaborated into the indoline ring. Modern oxidative O-trifluoromethylation techniques provide effective routes to aryl trifluoromethyl ethers.

One prominent method involves the use of electrophilic trifluoromethylating reagents, such as Togni or Umemoto reagents, in the presence of a base. rsc.orgchemrevlett.com For instance, phenols can be converted to their corresponding trifluoromethyl ethers using Togni's reagent II under basic conditions. chemrevlett.com The choice of solvent and base is critical for the reaction's success, with combinations like sodium hydride (NaH) and sulfolane proving effective. chemrevlett.com

Another significant advancement is the use of nucleophilic trifluoromethyl sources like trimethyl(trifluoromethyl)silane (TMSCF₃), often referred to as the Ruppert-Prakash reagent. rsc.orgchemrevlett.com The reaction of phenols with TMSCF₃ in the presence of an oxidant and a fluoride source can yield the desired trifluoromethyl ether. For example, α-trifluoromethyl (aryl)methanols have been successfully treated with CF₃SiMe₃ to produce the corresponding trifluoro-1-(trifluoromethoxy)ethyl)arenes in moderate to high yields. chemrevlett.com These methods, typically applied to phenol substrates, are foundational for synthesizing the 6-(trifluoromethoxy) moiety before or after the formation of the indoline core.

Table 1: Selected Oxidative O-Trifluoromethylation Methods for Phenolic Precursors

| Precursor Type | Reagent(s) | Conditions | Product Type | Yield Range | Ref |

|---|---|---|---|---|---|

| Phenol | Togni's Reagent II, NaH | Sulfolane, rt | Aryl trifluoromethyl ether | - | chemrevlett.com |

| N-Heteroaromatic Phenol | Togni's Reagent II | MeNO₂, heat | Heteroaryl trifluoromethyl ether | 15-78% | chemrevlett.com |

| Phenol | CF₃SiMe₃, Oxidant | Fluoride source | Aryl trifluoromethyl ether | - | chemrevlett.com |

Directed Functionalization of the Indoline Framework

Once the this compound scaffold is obtained, its further functionalization allows for the creation of a diverse library of derivatives. Directed reactions are essential for controlling the regioselectivity of these transformations on the indoline framework, which includes the nitrogen atom, the benzenoid ring, and the saturated five-membered ring.

The nitrogen atom of the indoline ring is a common site for functionalization. Its nucleophilic character allows for various N-alkylation and N-acylation reactions.

N-Alkylation: The introduction of alkyl groups on the indoline nitrogen can be achieved through several methods. Copper-catalyzed reductive cross-coupling between N-tosylhydrazones and indoles provides an efficient route to N-alkylated indoles, which can be subsequently reduced to the corresponding indolines. rsc.org This method is tolerant of various functional groups and provides access to N-branched alkylated and N-benzylated indolines. rsc.org More recently, a copper hydride (CuH)-catalyzed enantioselective N-alkylation of indole derivatives has been developed using N-(benzoyloxy)indoles as electrophiles. nih.gov This strategy allows for the synthesis of N-alkylated indoles with high regio- and enantioselectivity, accommodating substituents like a 6-trifluoromethyl group. nih.gov

N-Acylation: The acylation of the indoline nitrogen is a fundamental transformation, often used to install a directing group or to synthesize amide derivatives. This can be achieved using standard conditions involving acyl chlorides or anhydrides in the presence of a base like triethylamine (Et₃N) or 4-dimethylaminopyridine (DMAP). nih.govresearchgate.net For more complex acyl groups, palladium-catalyzed decarboxylative acylation of indolines with α-keto acids presents a facile strategy. rsc.org This method has been used to synthesize a variety of N-acylated indolines, including those with substituted phenyl groups. rsc.org

Table 2: Examples of N-Alkylation and N-Acylation Reactions on Indoline Scaffolds

| Reaction Type | Reagents | Catalyst/Base | Product | Yield | Ref |

|---|---|---|---|---|---|

| N-Alkylation | N-Tosylhydrazone | CuI, P(p-tolyl)₃, KOH | N-Alkylated Indole | Moderate to Good | rsc.org |

| N-Alkylation | N-(Benzoyloxy)indole, Alkylating agent | CuH, DTBM-SEGPHOS | N-Alkylated Indole | Good | nih.gov |

| N-Acylation | Acyl Chloride | Et₃N, DMAP | N-Acylated Indole | - | nih.gov |

| N-Acylation | α-Keto Acid | Pd(OAc)₂, DPEPhos | N-Acylated Indoline | Good | rsc.org |

Functionalization of the six-membered benzenoid ring of the indoline core requires strategies to control the position of substitution, especially in the presence of the C6-trifluoromethoxy group. The use of a directing group on the indoline nitrogen is a powerful approach to achieve regioselectivity.

For instance, an N-pivaloyl group has been shown to direct rhodium-catalyzed C-H functionalization specifically to the C7 position of indoles. researchgate.net This method allows for the alkenylation of the C7 position with acrylates and styrenes in good to excellent yields. researchgate.net Similarly, N-arylsulfonyl groups can influence the reactivity and direct substitution. The synthesis of N-arylsulfonyl indolines has been explored, where the sulfonyl group can modulate the electronic properties of the aromatic ring. nih.gov

The electronic nature of the existing C6-trifluoromethoxy group, being electron-withdrawing, will also influence the regioselectivity of electrophilic aromatic substitution, generally directing incoming electrophiles to the meta-positions (C5 and C7). The interplay between the directing effect of the N-substituent and the electronic nature of the C6-substituent determines the final substitution pattern.

Modifications at the C2 and C3 positions of the saturated five-membered ring are crucial for introducing structural diversity and creating stereogenic centers.

Various synthetic protocols allow for the introduction of substituents at these positions. For example, a methyl group can be introduced at the C2 position of the indoline scaffold via a Gassman protocol, which involves building the indole ring followed by reductive cleavage of a thioether. nih.gov The Vilsmeier-Haak reaction on an indole precursor, followed by reduction, can introduce a methyl group at the C3 position. nih.gov

More advanced methods include cycloaddition reactions. A transition-metal-free, catalytic [4+1] cycloaddition of trifluoromethyl-benzoxazinones with sulfur ylides has been developed to synthesize trans-substituted trifluoromethyl indolines. bohrium.com This reaction proceeds through an aza-ortho-quinone methide intermediate and is catalyzed by sodium hydride. bohrium.com Palladium-catalyzed [4+1] annulation of sulfur ylides and o-sulfonamido aldimines is another route to construct 2,3-disubstituted indoline derivatives. acs.org These methods provide access to complex indoline structures with control over stereochemistry.

Table 3: Selected Transformations on the Indoline Heterocyclic Ring

| Position | Reaction Type | Reagents | Conditions | Product | Ref |

|---|---|---|---|---|---|

| C2 | Gassman Protocol | Methyl thio-2-propanone, tBuOCl; then Raney-Ni | DCM, -78 °C to rt | 2-Methylindoline derivative | nih.gov |

| C3 | Vilsmeier-Haak | POCl₃, DMF; then reduction | - | 3-Methylindoline derivative | nih.gov |

| C2, C3 | [4+1] Cycloaddition | CF₃-Benzoxazinone, Sulfur Ylide | NaH, THF, 60 °C | trans-2,3-Disubstituted Indoline | bohrium.com |

Iii. Comprehensive Spectroscopic Characterization of 6- Trifluoromethoxy Indoline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of 6-(trifluoromethoxy)indoline in solution. By analyzing the magnetic properties of its ¹H, ¹³C, and ¹⁹F nuclei, one can deduce the chemical environment, connectivity, and spatial relationships of the atoms.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic and aliphatic protons. The indoline core consists of a benzene ring fused to a five-membered heterocyclic ring. The protons on the aliphatic portion of the five-membered ring (C2 and C3) are anticipated to appear as triplets, assuming free rotation and coupling to their adjacent methylene neighbors. The C2 protons (adjacent to the nitrogen) would likely be deshielded relative to the C3 protons, appearing at a higher chemical shift.

The aromatic region should display three signals corresponding to the protons at the C4, C5, and C7 positions. The proton at C7, being ortho to the electron-donating nitrogen atom, would likely resonate at the lowest chemical shift (most shielded) in the aromatic region. The C5 proton, being ortho to the electron-withdrawing trifluoromethoxy group, would be the most deshielded. The C4 proton would appear at an intermediate chemical shift. A broad singlet corresponding to the N-H proton is also expected, the chemical shift of which can be highly dependent on solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound (Predicted for CDCl₃ solvent)

| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H-C2 | 3.5 - 3.7 | t (triplet) | ~8.5 | 2H |

| H-C3 | 3.0 - 3.2 | t (triplet) | ~8.5 | 2H |

| H-C4 | 6.9 - 7.1 | d (doublet) | ~8.0 | 1H |

| H-C5 | 6.7 - 6.8 | d (doublet) | ~2.0 | 1H |

| H-C7 | 6.6 - 6.7 | dd (doublet of doublets) | ~8.0, 2.0 | 1H |

| H-N1 | Variable (e.g., 3.8 - 4.5) | br s (broad singlet) | - | 1H |

The ¹³C NMR spectrum provides critical information about the carbon skeleton of the molecule. For this compound, nine distinct carbon signals are expected. The aliphatic carbons, C2 and C3, will appear in the upfield region of the spectrum. The C2 carbon, bonded to the nitrogen, is expected to be more deshielded than the C3 carbon.

The six aromatic carbons (C3a, C4, C5, C6, C7, C7a) will resonate in the downfield region. The carbon atom C6, directly attached to the electronegative trifluoromethoxy group, will be significantly deshielded. Furthermore, the carbon of the trifluoromethoxy group itself (-OCF₃) will appear as a quartet due to coupling with the three fluorine atoms (¹J-CF). The aromatic carbons adjacent to the trifluoromethoxy group may also exhibit smaller quartet splitting (²J-CF, ³J-CF).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Predicted for CDCl₃ solvent)

| Carbon Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to F-coupling) |

|---|---|---|

| C2 | 47 - 49 | - |

| C3 | 29 - 31 | - |

| C3a | 128 - 130 | - |

| C4 | 124 - 126 | - |

| C5 | 110 - 112 | q (quartet, small J) |

| C6 | 144 - 146 | - |

| C7 | 115 - 117 | - |

| C7a | 150 - 152 | - |

| -OCF₃ | 120 - 122 | q (quartet, large J) |

¹⁹F NMR is a highly sensitive technique for directly observing the fluorine-containing functional group. For this compound, the spectrum is expected to show a single sharp signal, a singlet, as all three fluorine atoms in the -OCF₃ group are chemically equivalent and there are no neighboring fluorine atoms to cause splitting. The chemical shift of this singlet is characteristic of the trifluoromethoxy group attached to an aromatic ring and would likely fall in the range of -58 to -62 ppm relative to a CFCl₃ standard.

To unequivocally assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy) would establish proton-proton couplings. Key correlations would be observed between the C2 and C3 protons, confirming the ethylamine fragment of the indoline ring. In the aromatic region, a correlation between the H4 and H5 protons would be expected if their coupling constant is resolved.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons. This experiment would definitively link each proton signal in Table 1 to its corresponding carbon signal in Table 2 (e.g., H-C2 to C2, H-C3 to C3, H-C4 to C4, etc.).

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Trifluoromethoxy Group Probing

Vibrational Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The FTIR spectrum of this compound would be characterized by several key absorption bands:

N-H Stretch: A moderate to sharp peak is expected in the region of 3350-3450 cm⁻¹ corresponding to the stretching vibration of the secondary amine (N-H) in the indoline ring.

C-H Stretches: Aromatic C-H stretching vibrations would appear as a group of peaks just above 3000 cm⁻¹, while aliphatic C-H stretching from the CH₂ groups will be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

C=C Stretch: Aromatic carbon-carbon double bond stretching vibrations are expected to produce one or more sharp bands in the 1450-1620 cm⁻¹ region.

C-O-C and C-F Stretches: The most characteristic signals for the trifluoromethoxy group would be very strong, broad absorptions in the 1050-1250 cm⁻¹ region, which arise from the coupled stretching vibrations of the C-O and C-F bonds. These are often the most intense bands in the spectrum.

=C-H Bending: Out-of-plane bending vibrations for the substituted benzene ring would appear in the 800-900 cm⁻¹ region, and their pattern can provide clues about the substitution pattern on the ring.

Table 3: Predicted Key FTIR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3350 - 3450 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| Aromatic C=C Stretch | 1450 - 1620 | Medium-Strong |

| C-F and C-O Stretch | 1050 - 1250 | Very Strong |

| Aromatic C-H Bend | 800 - 900 | Strong |

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Specific experimental Raman spectroscopy data for this compound is not available in the reviewed literature. This technique would be valuable for identifying the characteristic vibrational modes of the molecule. Key expected vibrations would include those from the indoline ring structure, the C-O-C ether linkage, and the C-F bonds of the trifluoromethoxy group. For instance, C-F stretching vibrations typically appear in the 1100-1350 cm⁻¹ region, while aromatic C-C stretching is found between 1400-1600 cm⁻¹. smolecule.com The indoline N-H stretching vibration is generally observed around 3300-3400 cm⁻¹. smolecule.com Raman spectroscopy provides complementary information to infrared (IR) spectroscopy, particularly for non-polar bonds and symmetric vibrations. acs.org

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Analysis

While specific mass spectrometry fragmentation data for this compound has not been published, the technique is crucial for confirming its molecular weight and elucidating its structure. The molecular formula of this compound is C₉H₈F₃NO, corresponding to a molecular weight of approximately 203.16 g/mol . sigmaaldrich.comambeed.com In a mass spectrum, the molecular ion peak ([M]⁺) would be expected at m/z 203.

The fragmentation pattern would likely involve characteristic losses. Alpha-cleavage next to the nitrogen atom is a common fragmentation pathway for amines and could lead to the loss of a hydrogen atom or other fragments from the pyrrolidine ring. libretexts.org Cleavage of the trifluoromethoxy group is also anticipated. The fragmentation of simple indoles often involves complex rearrangements and the loss of small molecules like HCN. acs.org High-resolution mass spectrometry would allow for the precise determination of the elemental composition of the parent ion and its fragments.

Table 1: Predicted Key Mass Spectrometry Data for this compound

| Property | Predicted Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₈F₃NO | sigmaaldrich.comambeed.com |

| Molecular Weight | 203.16 g/mol | sigmaaldrich.comambeed.com |

| Nominal Mass | 203 u |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Experimental UV-Vis absorption spectra for this compound are not specifically reported. However, the UV-Vis spectrum would be dominated by π→π* electronic transitions within the aromatic benzene ring of the indoline system. The presence of the trifluoromethoxy group, an auxochrome, attached to the aromatic ring would influence the position and intensity of these absorption bands. units.it Generally, indole derivatives show absorption maxima in the 270-300 nm range. The conjugation within the molecule dictates the energy of these transitions; larger conjugated systems typically result in absorption at longer wavelengths. units.it

X-ray Crystallography for Three-Dimensional Molecular and Crystal Structure Determination

There are no published single-crystal X-ray diffraction studies for this compound. This technique would provide definitive proof of its three-dimensional structure, including precise bond lengths, bond angles, and the conformation of the fused ring system. It would also reveal how the molecules pack in the solid state, detailing any intermolecular interactions such as hydrogen bonding involving the N-H group or dipole-dipole interactions from the trifluoromethoxy group. mjcce.org.mk For related compounds, such as derivatives of 5-(trifluoromethoxy)indoline-2,3-dione, X-ray crystallography has been used to determine their structure when bound to proteins. rcsb.orgexpasy.org

Surface-Sensitive Spectroscopic Techniques (e.g., X-ray Photoelectron Spectroscopy)

Specific X-ray Photoelectron Spectroscopy (XPS) data for this compound is not available. XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms on a material's surface. An XPS analysis of this compound would show characteristic peaks for Carbon (C 1s), Nitrogen (N 1s), Oxygen (O 1s), and Fluorine (F 1s). The binding energies of these core-level electrons provide information about the chemical environment. For example, the C 1s spectrum would be complex, with distinct peaks for carbon atoms in the aromatic ring, the aliphatic part of the indoline, the C-O bond, and the C-F bonds of the CF₃ group. The high electronegativity of fluorine would cause a significant chemical shift to higher binding energy for the trifluoromethyl carbon.

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 6-(Trifluoromethyl)indoline |

V. Reactivity and Mechanistic Studies of 6- Trifluoromethoxy Indoline

Influence of the Trifluoromethoxy Group on Reactivity and Selectivity

The trifluoromethoxy (-OCF₃) group is a potent modulator of electronic properties within a molecule, which in turn dictates its reactivity and the selectivity of its chemical transformations.

The trifluoromethoxy group is strongly electron-withdrawing, a property that significantly deactivates the aromatic ring to which it is attached. This deactivation arises from the strong inductive effect of the three fluorine atoms. Consequently, the electron density of the benzene portion of the 6-(trifluoromethoxy)indoline molecule is reduced. This effect is particularly pronounced at the ortho and para positions relative to the -OCF₃ group.

While the trifluoromethoxy group deactivates the aromatic ring towards electrophilic attack, it concurrently increases the electrophilicity of the ring, which can be advantageous in certain reactions, such as nucleophilic aromatic substitution, although such reactions are less common for this scaffold. The electron-withdrawing nature of the -OCF₃ group can also influence the acidity of the N-H proton of the indoline nitrogen.

A comparative study on indole derivatives highlighted the divergent electronic effects of trifluoromethoxy and other fluorinated groups like trifluoromethyl (-CF₃) and pentafluorosulfanyl (-SF₅). nih.gov While both -CF₃ and -OCF₃ groups deplete electron density from the indole core, their specific impacts on reactivity and biological interactions can differ, underscoring the nuanced electronic influence of the trifluoromethoxy substituent. nih.gov

In electrophilic aromatic substitution reactions, the trifluoromethoxy group acts as a deactivating, meta-directing group due to its strong electron-withdrawing inductive effect. libretexts.org However, the indoline portion of the molecule, specifically the nitrogen atom and the adjacent aromatic carbon (C7), also exerts a strong directing effect. The lone pair on the nitrogen atom can be donated into the aromatic ring, activating the ortho and para positions relative to the nitrogen.

In the case of this compound, the activating effect of the indoline nitrogen typically overrides the deactivating, meta-directing effect of the trifluoromethoxy group. The nitrogen atom strongly directs incoming electrophiles to the C5 and C7 positions. Since the C6 position is already substituted, electrophilic attack is most likely to occur at the C5 or C7 position. The C5 position is para to the nitrogen and meta to the trifluoromethoxy group, while the C7 position is ortho to the nitrogen. The precise regiochemical outcome can depend on the specific electrophile and reaction conditions. For analogous 6-substituted indoles, electrophilic substitution is often directed to the C3 position of the pyrrole ring, but in the saturated indoline system, the benzene ring is the primary site for such reactions.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position | Influence of Indoline Nitrogen | Influence of Trifluoromethoxy Group | Predicted Outcome |

| C4 | Ortho (deactivated) | Ortho (deactivated) | Unlikely |

| C5 | Para (activated) | Meta (least deactivated) | Favorable |

| C7 | Ortho (activated) | Ortho (deactivated) | Possible |

Stereochemical Outcomes of Reactions

The stereochemical outcomes of reactions involving this compound can be influenced by the presence of the trifluoromethoxy group, particularly in asymmetric synthesis. While the group itself is not chiral, its steric and electronic properties can influence the approach of reagents to a chiral catalyst or a chiral center being formed.

In catalyzed reactions, the trifluoromethoxy group can affect the binding of the substrate to the catalyst, thereby influencing the enantioselectivity of the transformation. For instance, in the enantioselective Pictet-Spengler reaction of tryptamine derivatives, a trifluoromethyl group at the 6-position was found to be unsuitable for the reaction, resulting in low yield and moderate enantioselectivity. acs.org This suggests that the strong electron-withdrawing nature of such groups can significantly impact the reaction's stereochemical course. acs.org

Furthermore, in reactions creating stereocenters adjacent to the aromatic ring, the electronic nature of the -OCF₃ group can influence the stability of intermediates, which may have an indirect effect on the stereochemical outcome. beilstein-journals.org

Reaction Pathways Involving the Indoline Nitrogen Atom

The nitrogen atom of the indoline ring is a key reaction center due to its nucleophilicity. It can readily participate in a variety of reactions, including N-alkylation, N-acylation, and N-arylation. The lone pair of electrons on the nitrogen makes it a good nucleophile, allowing for the introduction of a wide range of substituents.

Common transformations include:

N-Alkylation: Reaction with alkyl halides or other alkylating agents to introduce an alkyl group onto the nitrogen.

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

N-Arylation: Palladium-catalyzed or copper-catalyzed cross-coupling reactions with aryl halides to form N-arylindolines.

N-Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

The reactivity of the nitrogen can be modulated by the electronic effect of the 6-trifluoromethoxy group. Its electron-withdrawing nature may slightly reduce the nucleophilicity of the nitrogen compared to an unsubstituted indoline, but the nitrogen generally remains a reactive site.

Transformations of the Saturated Ring System

The five-membered saturated ring of the indoline scaffold can undergo several important transformations, most notably dehydrogenation to form the corresponding indole. This aromatization is a common strategy to access the 6-(trifluoromethoxy)indole core, which is a valuable building block in medicinal chemistry.

Dehydrogenation (Aromatization): This transformation involves the removal of two hydrogen atoms from the C2 and C3 positions of the indoline ring to form a double bond, resulting in the aromatic indole ring system. This can be achieved using various oxidizing agents.

Table 2: Common Reagents for Dehydrogenation of Indolines to Indoles

| Reagent/Catalyst System | Description |

| Manganese dioxide (MnO₂) | A common and mild oxidant for this transformation. |

| Palladium on carbon (Pd/C) | Often used at elevated temperatures in the presence of a hydrogen acceptor. |

| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | A powerful dehydrogenating agent. |

| Copper-catalyzed aerobic oxidation | Uses oxygen from the air as the terminal oxidant. organic-chemistry.org |

The resulting 6-(trifluoromethoxy)indole is a versatile intermediate for further functionalization, particularly at the C2, C3, and N1 positions of the indole ring.

Catalytic Reactions for Derivatization

Catalytic methods, particularly those employing transition metals like palladium, are instrumental in the derivatization of indoline and indole systems. For this compound, these methods allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures.

Palladium-catalyzed cross-coupling reactions are particularly significant. After conversion of the indoline to the corresponding indole, the bromine or iodine can be introduced at various positions, serving as a handle for Suzuki, Heck, or Sonogashira coupling reactions. The electron-withdrawing trifluoromethoxy group can enhance the reactivity of certain positions towards these coupling reactions.

Recent advances have also focused on the direct C-H activation of indole and indoline rings, which offers a more atom-economical approach to derivatization by avoiding the need for pre-functionalization (e.g., halogenation). Palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides has been developed to synthesize trifluoromethyl-containing indoles and indolines. nih.gov The structure of the alkene substrate can control the regioselectivity of the annulation reaction. nih.gov

Furthermore, photoredox catalysis has emerged as a powerful tool for facilitating radical cascade reactions to construct complex indole alkaloids, where the stereochemical outcomes can be well-controlled. aablocks.com

Vi. Research Applications and Structure-activity Relationship Sar Methodologies

Role as Synthetic Intermediates in Advanced Organic Synthesis

6-(Trifluoromethoxy)indoline serves as a crucial intermediate in advanced organic synthesis, providing a versatile platform for the construction of more complex molecular architectures. chemimpex.cominnospk.com The trifluoromethoxy group imparts desirable properties such as increased lipophilicity and metabolic stability, which are highly sought after in the development of new therapeutic agents. innospk.com The indoline core itself is a privileged scaffold found in numerous biologically active compounds.

The synthesis of molecules incorporating the this compound moiety often involves multi-step reaction sequences. For instance, the indole core can be formed via a Fischer indole synthesis, and subsequently, the trifluoromethoxy group can be introduced through specific chemical strategies. innospk.com This building block approach allows for the systematic modification of the molecule to explore structure-activity relationships and optimize biological activity. nih.govnih.gov The reactivity of the indoline ring system allows for further functionalization at various positions, enabling the creation of a diverse library of derivatives. acs.org

Development of Chemical Probes for Molecular Interaction Studies

The study of interactions between small molecules and their biological targets is fundamental to drug discovery and chemical biology. This compound derivatives have been instrumental in the development of chemical probes designed to elucidate these molecular interactions.

Photoaffinity Labeling with Trifluoromethoxy-Containing Indoline Probes

Photoaffinity labeling (PAL) is a powerful technique used to identify the biological targets of bioactive molecules. nih.govmdpi.com This method involves a photoaffinity probe (PAP), which typically consists of a pharmacophore, a photoreactive group, and a reporter tag. nih.gov Upon photoactivation, the photoreactive group forms a covalent bond with the target protein, allowing for its identification.

The trifluoromethyl group, a related moiety to trifluoromethoxy, has been incorporated into diazirine-based photoaffinity labels. acs.org Specifically, (3-trifluoromethyl)diazirinyl indole derivatives have been synthesized for use in biological functional analysis. acs.org These probes leverage the small size and photo-reactivity of the diazirine group. nih.gov While direct examples for this compound are not prevalent in the provided results, the synthesis of photoreactive indole derivatives with trifluoromethyl groups suggests the feasibility and potential of creating analogous probes with the trifluoromethoxy substituent for similar applications in target identification. acs.orgresearchgate.net

Structure-Activity Relationship (SAR) Studies of Indoline Derivatives Bearing Trifluoromethoxy Moieties

Understanding the relationship between the chemical structure of a molecule and its biological activity is a cornerstone of medicinal chemistry. SAR studies on indoline derivatives containing trifluoromethoxy groups have provided valuable insights for the optimization of lead compounds. nih.govmdpi.com

Elucidation of Structural Features Governing Molecular Recognition

SAR studies aim to identify the key structural features of a molecule that are responsible for its interaction with a biological target. whba1990.org For indoline derivatives, modifications at various positions of the indoline ring and the nature of the substituents have been shown to significantly impact biological activity. nih.govnih.gov

In one study, a divergent SAR analysis of an indoline-core compound revealed that the trifluoromethoxy group was the optimal substitution on the aniline moiety for antimalarial activity, as other substitutions led to reduced activity. nih.gov This highlights the importance of this specific group for the desired biological effect. Further modifications to the indoline ring helped to improve selectivity and maintain antimalarial potency. nih.gov The introduction of substituents at different positions of the core structure allows for the exploration of how shape, charge, and hydrophobic interactions influence binding to the target. nih.govacs.org

Table 1: SAR Analysis of an Indoline Scaffold nih.gov

| Entry | R | P. falciparum 3D7 IC50 (µM) |

| 1 | OCF3 | >10 |

| 2 | F | 0.080 |

| 3 | H | 0.040 |

| 4 | CF3 | 0.120 |

| 5 | Br | 0.060 |

This table is based on data presented in a study on antimalarial compounds and illustrates how different substituents on the aniline moiety of an indoline scaffold affect its activity against P. falciparum. nih.gov

Computational Approaches to SAR

Computational chemistry has become an indispensable tool in modern drug discovery, providing insights that complement experimental studies. kashanu.ac.ir Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling are used to predict the binding modes of ligands and to understand the structural basis for their activity. depositolegale.itnih.gov

Vii. Future Directions and Emerging Research Avenues

Development of Sustainable and Green Synthesis Routes

The synthesis of indole and indoline derivatives has traditionally relied on methods that are often resource-intensive and generate significant waste. openmedicinalchemistryjournal.com The future of synthesizing 6-(trifluoromethoxy)indoline and related structures is increasingly focused on the principles of green chemistry, which prioritize environmental and economic sustainability. researchgate.net

Key research directions include:

Transition-Metal-Free Catalysis: A significant goal is to move away from heavy metal catalysts, which can pose challenges for purification in pharmaceutical applications and have environmental concerns. bohrium.com Research has demonstrated the viability of metal-free catalytic protocols, such as using sodium hydride (NaH) to catalyze cycloadditions for the synthesis of trifluoromethyl-substituted indolines. bohrium.com This approach avoids residual metal contamination and aligns with pharmaceutical industry standards. bohrium.com

Solvent-Free and Aqueous Media Reactions: A major push is toward minimizing or eliminating the use of volatile organic solvents (VOCs). wiley.com Multicomponent reactions conducted under solvent-free conditions represent a highly efficient and environmentally benign strategy. wiley.com For related indole syntheses, the use of water as a solvent, often in combination with a phase-transfer catalyst or a recyclable co-solvent like polyethylene glycol (PEG-200), has proven effective. openmedicinalchemistryjournal.comrsc.org These methods offer advantages such as simplified product isolation, mild reaction conditions, and minimal environmental impact. wiley.comrsc.org

Energy-Efficient Methodologies: The use of microwave irradiation is an emerging green technique for synthesizing indole derivatives. researchgate.net This method can dramatically reduce reaction times and improve yields compared to conventional heating. researchgate.net

Table 1: Comparison of Conventional vs. Green Synthesis Approaches for Indoline Derivatives

| Feature | Conventional Methods | Emerging Green Routes |

|---|---|---|

| Catalysts | Often rely on heavy or precious metal catalysts (e.g., Palladium, Rhodium). sci-hub.seorganic-chemistry.org | Focus on transition-metal-free systems or recyclable heterogeneous catalysts. bohrium.comrsc.org |

| Solvents | Typically use volatile organic compounds (VOCs) like DMF or o-dichlorobenzene. google.comclockss.org | Employ benign solvents like water, PEG-200, or solvent-free conditions. openmedicinalchemistryjournal.comwiley.comrsc.org |

| Energy Input | Often require prolonged heating under reflux. clockss.org | Utilize energy-efficient techniques like microwave irradiation. researchgate.net |

| Atom Economy | May involve multi-step processes with protecting groups, leading to lower atom economy. | Favor multicomponent and cascade reactions to build complexity in a single step. wiley.comnih.gov |

| Sustainability | Can generate significant chemical waste; catalyst recycling is often difficult. | Emphasize catalyst and solvent recyclability, minimizing environmental impact. rsc.org |

Integration with Advanced Characterization Techniques

A comprehensive understanding of the structure, properties, and behavior of this compound requires the integration of sophisticated analytical and computational methods. While standard techniques provide basic structural confirmation, advanced methods offer deeper insights.

Future research will increasingly rely on:

Multinuclear and Multidimensional NMR Spectroscopy: Beyond standard ¹H and ¹³C NMR, ¹⁹F NMR is crucial for organofluorine compounds. bohrium.com It provides direct information about the electronic environment of the trifluoromethoxy group and can be used to monitor reaction progress and detect fluorine-containing impurities. Advanced 2D NMR techniques (COSY, HSQC, HMBC) will continue to be essential for unambiguous assignment of complex indoline derivatives.

High-Resolution Mass Spectrometry (HRMS): HRMS is vital for confirming the elemental composition of newly synthesized compounds with high precision, which is particularly important for verifying the incorporation of the trifluoromethoxy group.

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of a molecule's three-dimensional structure, including stereochemistry. This technique is invaluable for validating the outcomes of stereoselective synthesis and for studying intermolecular interactions in the solid state. researchgate.net

Computational Chemistry: The integration of theoretical calculations, such as Density Functional Theory (DFT) , is a powerful tool for complementing experimental data. researchgate.net DFT can be used to calculate molecular properties, predict spectroscopic data (NMR, IR, UV-Vis), and investigate reaction mechanisms, offering insights into the molecule's reactivity and electronic structure that may be difficult to obtain experimentally. researchgate.net

Table 2: Advanced Characterization Techniques and Their Applications

| Technique | Information Provided for this compound | Research Application |

|---|---|---|

| ¹⁹F NMR Spectroscopy | Direct observation of the -OCF₃ group, chemical shift indicates electronic environment, useful for purity analysis. bohrium.com | Confirming successful trifluoromethoxylation, studying electronic effects of other substituents. |

| High-Resolution Mass Spectrometry (HRMS) | Exact mass measurement to confirm molecular formula (e.g., C₉H₈F₃NO). | Unambiguous identification of products and byproducts in complex reaction mixtures. |

| X-ray Diffraction (XRD) | Precise 3D molecular structure, bond lengths, bond angles, and intermolecular packing. researchgate.net | Determining absolute stereochemistry, understanding solid-state properties for material science. |

| Density Functional Theory (DFT) | Calculated molecular orbitals (HOMO/LUMO), electrostatic potential maps, predicted spectroscopic signatures. researchgate.net | Rationalizing observed reactivity, designing new reactions, predicting properties of novel derivatives. |

Exploration of Novel Reactivity Modalities

The this compound scaffold possesses multiple sites for chemical modification, including the nitrogen atom, the C2 and C3 positions of the pyrroline ring, and the aromatic ring. Future research will focus on developing novel and selective reactions to access a wider range of functionalized derivatives.

Emerging areas of exploration include:

Cascade Reactions: Designing multi-step sequences that occur in a single pot to rapidly build molecular complexity from the indoline core. An example is the formation of tricyclic indolines via a cascade of bond formations, which can then be further derivatized. nih.gov

Late-Stage C-H Functionalization: Developing methods to selectively activate and functionalize the C-H bonds of the benzene ring. This allows for the introduction of new substituents onto the pre-formed indoline scaffold, providing efficient access to derivatives that would be difficult to synthesize otherwise. Palladium-catalyzed C-H amination is a powerful tool in this regard. organic-chemistry.org

Photoredox and Electrochemical Catalysis: These modern synthetic methods use light or electricity to drive chemical transformations under mild conditions. An electrochemical approach has been developed for the switchable synthesis of indoline and indole derivatives from vinyl anilines, showcasing a novel reactivity pathway. organic-chemistry.org

Exploiting the Trifluoromethoxy Group's Influence: The strong electron-withdrawing nature of the -OCF₃ group influences the reactivity of the entire molecule. Future work will further explore how this group can be used to control the regioselectivity of electrophilic aromatic substitution or to modulate the acidity of the N-H proton, thereby directing subsequent reactions. clockss.org

Interdisciplinary Research with Material Science and Chemical Biology

The unique properties of this compound make it an attractive building block for applications beyond traditional medicinal chemistry, extending into material science and chemical biology.

Material Science: The incorporation of trifluoromethyl and trifluoromethoxy groups into organic molecules is a known strategy for creating advanced materials. chemimpex.com

Polymers and Coatings: The stability and hydrophobicity conferred by the -OCF₃ group make it a candidate for developing specialized polymers and coatings with enhanced thermal and chemical resistance. chemimpex.com

Organic Electronics: Indole derivatives have been investigated for use in organic solar cells and as organic semiconductors. openmedicinalchemistryjournal.comevitachem.com The electronic properties of this compound could be harnessed to create novel materials for applications in organic light-emitting diodes (OLEDs) or field-effect transistors (OFETs). evitachem.com

Chemical Biology: In chemical biology, small molecules are used as tools to study and manipulate biological systems.

Bioimaging: The indole scaffold is a component of many fluorescent dyes. chemimpex.com The trifluoromethoxy group can be used to tune the photophysical properties of such dyes, potentially leading to new fluorescent probes for biological imaging with improved brightness and stability. chemimpex.com

Photoaffinity Labeling: To identify the biological targets of bioactive compounds, photoaffinity labels are often used. Indole derivatives containing a trifluoromethyl-diazirine group—a photoreactive moiety—have been synthesized for this purpose. acs.org The this compound core could serve as a platform for creating such chemical probes to investigate drug-protein interactions. acs.org

Bioactive Compound Development: The scaffold is already being explored for its therapeutic potential. Substituted 6-(trifluoromethoxy)indole derivatives have been identified as selective modulators of the PPARγ receptor for diabetes treatment, and indoline derivatives are being investigated as inhibitors of dengue virus replication. google.comacs.org

Table 3: Interdisciplinary Applications of the Trifluoromethoxy-Indoline Scaffold

| Field | Application Area | Rationale |

|---|---|---|

| Material Science | Advanced Polymers | Enhanced thermal stability and chemical resistance from the C-F bonds. chemimpex.com |

| Organic Semiconductors | Tunable electronic properties of the aromatic indole system. openmedicinalchemistryjournal.comevitachem.com | |

| Non-linear Optical Materials | Potential for high molecular hyperpolarizability in functionalized indole systems. openmedicinalchemistryjournal.com | |

| Chemical Biology | Fluorescent Probes | The indole core is a known fluorophore; the -OCF₃ group can modulate fluorescence properties. chemimpex.com |

| Photoaffinity Labels | A stable scaffold for attaching photoreactive groups to identify biological targets. acs.org |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-(trifluoromethoxy)indoline, and how can reaction conditions be optimized?

- Methodology :

- Nucleophilic substitution : Introduce the trifluoromethoxy group via halogenated indoline precursors using Cs₂CO₃ as a base and Cu(OAc)₂·H₂O as a catalyst, as demonstrated in trifluoromethylation reactions .

- Coupling-cyclization : Utilize Rh(I)-catalyzed reactions between trifluoroacetimidoyl chlorides and alkynes, optimized with ligands like TFP (P(2-furyl)₃) for regioselectivity .

- Key parameters : Temperature (60–80°C), solvent (THF/DMF), and inert atmosphere (N₂/Ar) to prevent oxidation. Yields improve with continuous flow reactors .

- Example Data :

| Method | Catalyst | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Cu-catalyzed coupling | Cu(OAc)₂ | 65–78 | ≥98% |

| Rh-catalyzed cyclization | Rh(I)/TFP | 55–70 | 95–97% |

Q. How should this compound be characterized to confirm structural integrity?

- Techniques :

- NMR : ¹⁹F NMR to confirm trifluoromethoxy group (-CF₃O) chemical shifts (δ: -55 to -60 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular ion [M+H]⁺ (theoretical m/z: 218.07) .

- X-ray crystallography : Resolve stereochemistry and packing effects, particularly if chiral centers exist .

- Purity assessment : HPLC with UV detection (λ = 254 nm) and GC-MS for volatile by-products .

Q. What are the stability considerations for this compound under varying storage conditions?

- Stability profile :

- Thermal : Decomposes above 150°C; store at 2–8°C in amber vials .

- Light sensitivity : Degrades under UV light; use light-protective packaging .

- Hydrolysis : Susceptible to moisture; maintain inert atmosphere (N₂) and desiccants .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound derivatives for biological activity?

- Approach :

- Substituent variation : Modify the indoline core at positions 3, 4, or 5 with electron-withdrawing groups (e.g., -NO₂, -CN) to enhance binding to hydrophobic enzyme pockets .

- Trifluoromethoxy positioning : Compare activity of 5- vs. 6-substituted analogs; 6-position shows higher steric accessibility in BRAFV600E inhibition .

- Case study : 5-(Trifluoromethoxy)indolin-2-one derivatives achieved IC₅₀ = 0.04–1.3 μM against malaria targets, with lipophilic groups improving membrane permeability .

Q. What computational strategies are effective in predicting the mechanism of action of this compound?

- Methods :

- Molecular docking : Identify binding poses with targets like BRAFV600E; hydrogen bonding with Asp594 and hydrophobic interactions with Phe583 were critical .

- DFT calculations : Analyze electron density maps to predict reactivity at the indoline nitrogen .

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .

Q. How can conflicting data on synthetic yields or biological activity be resolved?

- Strategies :

- Design of Experiments (DoE) : Screen variables (catalyst loading, solvent polarity) to identify critical factors .

- Orthogonal assays : Validate biological activity using both enzymatic (e.g., kinase assays) and cellular (e.g., viability in 3D7 parasites) models .

- Example : Cu(OAc)₂ improved cyclization yields from 40% to 72% when replacing Pd catalysts in trifluoromethylindole synthesis .

Q. What safety protocols are essential for handling reactive intermediates in this compound synthesis?

- Guidelines :

- PPE : Nitrile gloves, lab coats, and face shields during fluorination steps .

- Ventilation : Use fume hoods for reactions releasing HF or trifluoroacetic acid .

- Waste disposal : Neutralize acidic by-products with CaCO₃ before disposal .

Methodological Tables

Table 1 : Comparison of Fluorination Agents for Trifluoromethoxy Introduction

| Agent | Reaction Time (h) | Yield (%) | Selectivity |

|---|---|---|---|

| Selectfluor | 12 | 68 | High |

| CsOSO₃F | 8 | 75 | Moderate |

| CF₃SO₂Cl/Et₃N | 24 | 50 | Low |

Table 2 : Key Interactions in BRAFV600E Inhibition (Docking Data)

| Residue | Interaction Type | Energy Contribution (kcal/mol) |

|---|---|---|

| Asp594 | H-bond | -2.8 |

| Phe583 | Hydrophobic | -1.5 |

| Trp531 | π-Stacking | -1.2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.